Lipophilicity Advantage: Higher LogP of 3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-amine vs. Des-Methyl Analog
The target compound (CAS 246863-97-8) exhibits a calculated LogP of 3.31, compared to a LogP of 2.25 for the direct des-methyl analog 3-(4-bromophenyl)-1H-pyrazol-4-amine (CAS 91857-98-6) . This represents a logP difference of +1.06 units, indicating significantly higher lipophilicity. In medicinal chemistry contexts, this level of LogP increase can substantially alter membrane permeability and non-specific protein binding, making the methylated analog a distinct physicochemical tool for hit-to-lead optimization.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | 3-(4-bromophenyl)-1H-pyrazol-4-amine (CAS 91857-98-6): LogP = 2.25 |
| Quantified Difference | ΔLogP = +1.06 |
| Conditions | Calculated using fragment-based prediction models; values sourced from Chemsrc (target) and Fluorochem (comparator) |
Why This Matters
This confirms that substituting the des-methyl analog with the target compound will not recapitulate the same lipophilicity profile, which is critical for maintaining SAR integrity in cell-based assays and in vivo distribution studies.
